molecular formula C7H12BrNO3 B2589314 tert-butyl N-(2-bromoacetyl)carbamate CAS No. 96394-42-2

tert-butyl N-(2-bromoacetyl)carbamate

Cat. No.: B2589314
CAS No.: 96394-42-2
M. Wt: 238.081
InChI Key: PIBOUPWSAWJWMG-UHFFFAOYSA-N
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Description

tert-butyl N-(2-bromoacetyl)carbamate: is an organic compound with the molecular formula C7H12BrNO3 and a molecular weight of 238.08 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further substituted with a bromoacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-butyl N-(2-bromoacetyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with bromoacetyl bromide in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(2-bromoacetyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-(2-bromoacetyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active compounds and pharmaceuticals .

Biology: In biological research, this compound is used to modify proteins and peptides. It can be used to introduce bromoacetyl groups into biomolecules, which can then undergo further functionalization .

Medicine: It can be used to synthesize novel drug candidates with improved pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromoacetyl)carbamate involves the reactivity of the bromoacetyl group. The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new chemical bonds . The carbamate moiety can also undergo hydrolysis, releasing the corresponding amine and carbon dioxide . These reactions enable the compound to modify biomolecules and participate in various chemical transformations.

Comparison with Similar Compounds

Uniqueness: tert-butyl N-(2-bromoacetyl)carbamate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile reagent in scientific research .

Properties

IUPAC Name

tert-butyl N-(2-bromoacetyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBOUPWSAWJWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96394-42-2
Record name tert-butyl N-(2-bromoacetyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Bromoacetamide (11.1 g, 80 mmol) was suspended in ethylene dichloride (130 ml) in a 250-ml round-bottomed flask fitted with a magnetic stirrer, a thermometer, and a condenser with nitrogen flow. Oxalyl chloride (9.76 ml, 112 mmol, 1.4 eq) was added slowly to the solution at room temperature with stirring. The mixture was stirred at room temperature for 30 min, and then heated to reflux for 5 hours (the suspension became a clear solution). The condenser was replaced with a distillation system, and about 35-40 ml solvent was removed with stirring. The heating mantle was withdrawn and the reaction mixture was cooled with an ice bath to 0-5° C. A solution of tert-butanol (10.7 ml, 112 mmol, 1.4 eq) in 10 ml dichloromethane was added slowly to maintain temperature below 15° C. and the mixture was stirred at 0-15° C. for 15-30 min. The reaction mixture was diluted with dichloromethane (220 ml) and washed sequentially with aqueous saturated sodium bicarbonate solution (50 ml) and water (3×80 ml) (The amount of unreacted 2-bromoacetamide in organic layer should be controlled to <1% by 1H NMR or HPLC, otherwise, continue washing with water to meet this requirement). The combined organic layers were concentrated under reduced pressure to remove about 200-250 ml solvent (A slurry was formed). Heptane (110 ml) was added and the mixture was concentrated to remove about 50-70 ml solvent at reduced pressure. Heptane (110 ml) was added and the mixture was heated to 50° C. for 30 min, and then cooled to room temperature. The mixture was stirred at room temperature for 1 hour and filtered and washed with heptane (30 ml) to afford the desired product (15.5 g, 86%) as a white crystalline solid.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
9.76 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
37.5 (± 2.5) mL
Type
reactant
Reaction Step Three
Quantity
10.7 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
110 mL
Type
reactant
Reaction Step Five
Quantity
220 mL
Type
solvent
Reaction Step Six
Yield
86%

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